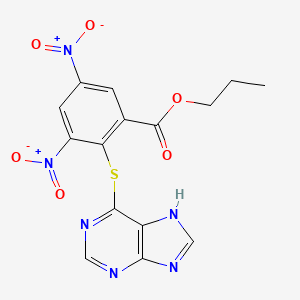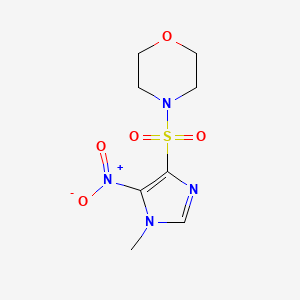
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide is a chemical compound with the molecular formula C19H15ClN2O It is known for its unique structure, which includes a chloro group, a hydroxy group, and two phenyl groups attached to a benzenecarboximidamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide typically involves the reaction of 2-chlorobenzoyl chloride with n-hydroxy-n,n-diphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 2-chloro-n,n-diphenyl-benzenecarboxamide.
Reduction: Formation of n-hydroxy-n,n-diphenyl-benzenecarboximidamide.
Substitution: Formation of 2-amino-n-hydroxy-n,n-diphenyl-benzenecarboximidamide or 2-thio-n-hydroxy-n,n-diphenyl-benzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic interactions, while the phenyl groups can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-n,n-diphenyl-benzenecarboximidamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
n-Hydroxy-n,n-diphenyl-benzenecarboximidamide: Lacks the chloro group, which may affect its electrophilic interactions.
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboxamide: Contains a carbonyl group instead of the imidamide group, which may alter its reactivity and biological activity.
Uniqueness
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide is unique due to the presence of both a chloro and a hydroxy group, which allows it to participate in a diverse range of chemical reactions and interactions
Eigenschaften
CAS-Nummer |
59387-55-2 |
|---|---|
Molekularformel |
C19H16Cl2N2O |
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
2-chloro-N-hydroxy-N,N'-diphenylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C19H15ClN2O.ClH/c20-18-14-8-7-13-17(18)19(21-15-9-3-1-4-10-15)22(23)16-11-5-2-6-12-16;/h1-14,23H;1H |
InChI-Schlüssel |
PQFIPAUXHWCFBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)N(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


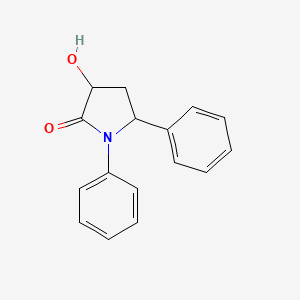

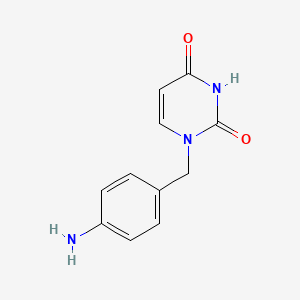
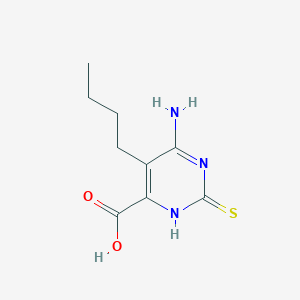

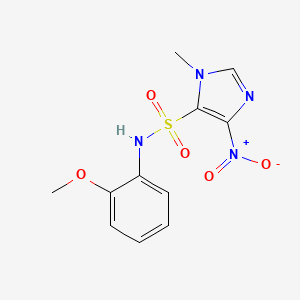
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
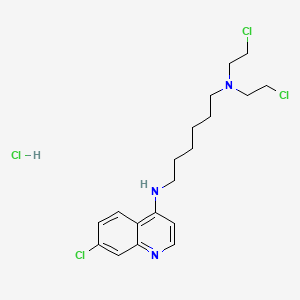
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)
acetic acid](/img/structure/B14006295.png)
